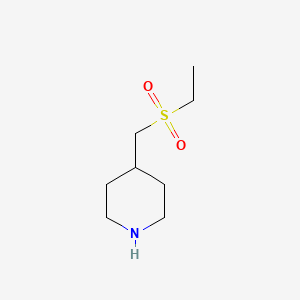

4-((Ethylsulfonyl)methyl)piperidine

Description

Properties

IUPAC Name |

4-(ethylsulfonylmethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2S/c1-2-12(10,11)7-8-3-5-9-6-4-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTVDUBJJOFWMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651576 | |

| Record name | 4-[(Ethanesulfonyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018285-68-1 | |

| Record name | 4-[(Ethanesulfonyl)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Ethylsulfonyl Methyl Piperidine and Analogous Structures

Strategies for Piperidine (B6355638) Ring Formation

The formation of the piperidine ring can be achieved through either intramolecular or intermolecular cyclization strategies. Intramolecular approaches involve the cyclization of a linear substrate containing all the necessary atoms for the ring, while intermolecular methods assemble the ring from two or more separate components.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy where a ring is formed within a single molecule. nih.gov In the context of piperidine synthesis, the linear precursor typically contains a nitrogen source, such as an amino group, and other reactive functionalities that participate in the ring-forming reaction. nih.gov A key challenge in this approach is achieving high levels of regio- and stereoselectivity, which is often addressed through the use of chiral ligands and catalysts. nih.gov

Radical cyclizations offer a versatile method for forming C-C or C-N bonds under mild conditions. These reactions typically involve the generation of a radical species which then undergoes an intramolecular addition to an unsaturated group, such as an alkene or alkyne, to form the piperidine ring.

Recent advancements include:

Cobalt-Catalyzed Cyclization : A method utilizing a cobalt(II) catalyst facilitates the intramolecular cyclization of linear amino-aldehydes to produce various piperidines in good yields. nih.gov A notable side reaction is the formation of a linear alkene byproduct, which arises from a competitive 1,5-hydrogen transfer process. nih.gov

Photoredox Catalysis : Visible-light-driven organic photoredox catalysis provides a metal-free approach for the synthesis of complex spiropiperidines from linear aryl halide precursors. nih.gov This method involves the single-electron transfer (SET) to generate an aryl radical, which then undergoes regioselective cyclization. nih.gov

Copper-Catalyzed C–H Amination : Intramolecular C–H amination of N-fluoride amides using copper complexes as precatalysts has been developed for the synthesis of both pyrrolidines and piperidines. acs.org

| Catalyst System | Substrate Type | Key Features |

| Cobalt(II) | Linear amino-aldehydes | Good yields; effective for various piperidines; potential for linear alkene byproduct. nih.gov |

| Organic Photoredox Catalyst (e.g., P1) | Linear aryl halides with pendant olefins | Mild, metal-free conditions; forms complex spirocyclic piperidines. nih.gov |

| Copper(I) or Copper(II) | N-fluoride amides | C-H amination/cyclization; applicable to piperidine synthesis. nih.govacs.org |

Transition metal catalysis provides a powerful toolkit for constructing piperidine rings with high efficiency and selectivity. Gold and palladium catalysts are particularly notable for their ability to activate alkenes, alkynes, and allenes toward nucleophilic attack by an intramolecular amine.

Gold(I)-Catalyzed Cyclizations : Gold(I) complexes are effective catalysts for the intramolecular hydroamination of N-allenyl carbamates. organic-chemistry.org This reaction proceeds under mild conditions to form various cyclic amines, including piperidines. Mechanistic studies suggest a process involving the gold-mediated opening of a diaziridine ring, followed by alkyne insertion and intramolecular hydroamination. nih.gov

Palladium-Catalyzed Cyclizations : Palladium catalysts enable a range of cyclization reactions. youtube.com The Wacker-type aerobic oxidative cyclization of alkenes, using a Pd(DMSO)₂(TFA)₂ catalyst, is a notable method for accessing piperidines, among other nitrogen heterocycles. organic-chemistry.org Another significant approach is the palladium-catalyzed enantioselective 6-exo aza-Heck cyclization, which provides a route to chiral piperidine derivatives. nih.gov Palladium-catalyzed (3+2) cycloaddition of vinylcyclopropanes has also been employed to rapidly construct the core of certain alkaloids containing a cyclopentane fused to a piperidine system. nih.gov

| Metal Catalyst | Reaction Type | Substrate Example | Product Type |

| Gold(I) | Intramolecular Hydroamination | N-allenyl carbamates | Vinyl piperidines organic-chemistry.org |

| Palladium(0)/Pd(II) | Aza-Heck Cyclization | β-Lactams with alkene residue | Fused piperidine rings nih.gov |

| Palladium(II) | Wacker-type Oxidative Cyclization | Alkenyl amines | Substituted piperidines organic-chemistry.org |

Reductive hydroamination/cyclization cascades involve the formation of an imine or iminium ion intermediate followed by its reduction and subsequent cyclization in a single pot. This approach is highly atom-economical and can generate complex piperidine structures from simple linear precursors.

A key example is the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes. nih.gov The reaction is initiated by acid-mediated functionalization of the alkyne, leading to an enamine which then forms an iminium ion. Subsequent reduction of this intermediate yields the piperidine ring. nih.gov The success of this reaction is sensitive to the electronic nature of substituents on the substrate. nih.gov Rhodium-catalyzed transfer hydrogenation of pyridinium salts also proceeds through a reductive transamination process, involving the formation of a dihydropyridine intermediate which is then hydrolyzed and undergoes reductive amination to yield N-aryl piperidines. nih.govacs.org

Controlling the stereochemistry during piperidine ring formation is crucial for the synthesis of chiral drug candidates. Diastereoselective and enantioselective methods employ chiral auxiliaries, catalysts, or reagents to favor the formation of a specific stereoisomer.

Diastereoselective Approaches : The stereochemistry of substituted piperidines can be controlled through diastereoselective Mannich reactions followed by reductive cyclization. nih.gov Another powerful method is the double highly diastereoselective intramolecular cyclization of 1,3-ene-dienes, which proceeds via a hydride transfer/cyclization cascade to produce trans-divinylpiperidines. nih.gov A visible-light-driven radical silylative cyclization of aza-1,6-dienes has also been developed for the stereoselective synthesis of densely functionalized piperidines. researchgate.net

Enantioselective Approaches : Enantiomerically pure piperidines can be obtained through asymmetric reactions. nih.gov Gold(I) catalysis, for instance, has been used for the asymmetric intramolecular hydroamination of allenes, employing phosphinegold(I)-bis-p-nitrobenzoate complexes to achieve high enantiomeric excess in the formation of vinyl piperidines. organic-chemistry.org Similarly, enantioselective cyanidation of amines using a chiral copper(II) catalyst, followed by cyclization, provides a route to chiral piperidines. nih.gov

Intermolecular Cyclization (Annulation) Reactions

Intermolecular cyclizations, or annulation reactions, construct the piperidine ring by combining two or more separate molecules. These methods are highly convergent and allow for significant structural diversity in the final products.

Common strategies include:

Two-Component Reactions : These reactions typically involve the formation of two new bonds, often a C-N and a C-C bond or two C-N bonds. nih.gov A prevalent example is the [5+1] annulation, where a five-atom component reacts with a one-atom component. nih.gov Reductive amination, the condensation of an amine with an aldehyde or ketone followed by reduction, is a frequently used method for C-N bond formation in these syntheses. nih.govtandfonline.com

Multicomponent Reactions (MCRs) : MCRs are one-pot processes where three or more reactants combine to form a product that incorporates the majority of the atoms from the starting materials. nih.gov The Ugi reaction is a well-known MCR that can be adapted for the synthesis of piperidine derivatives. nih.gov

[3+3] Cycloaddition : This strategy involves the reaction of a three-atom component with another three-atom component to form the six-membered piperidine ring. nih.gov

Hydrogenation and Reduction Strategies for Piperidine Formation

The catalytic hydrogenation of pyridine (B92270) and its derivatives is a primary and widely utilized method for synthesizing the piperidine ring. nih.govwikipedia.org This process typically involves reacting the pyridine precursor with hydrogen gas under pressure in the presence of a metal catalyst. wikipedia.org

Commonly used heterogeneous catalysts include platinum oxide (PtO2), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C). researchgate.net These reactions often necessitate elevated temperatures and pressures to overcome the aromatic stability of the pyridine ring. nih.govchemrxiv.org For instance, industrial production of piperidine is achieved through the hydrogenation of pyridine using a molybdenum disulfide catalyst. wikipedia.org Another approach involves a modified Birch reduction using sodium in ethanol. wikipedia.org

Homogeneous catalysts, such as certain iridium(III) complexes, have also been developed for the ionic hydrogenation of pyridines. chemrxiv.org These catalysts can offer greater selectivity and tolerance to various functional groups, allowing for the synthesis of multi-substituted piperidines in high yields. chemrxiv.org However, the inherent Lewis basicity of both the pyridine substrate and the piperidine product can sometimes lead to catalyst poisoning, presenting a challenge for homogeneous catalysis. chemrxiv.org

Alternative reduction methods include the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) on piperidone precursors. dtic.mil Electrocatalytic hydrogenation has also emerged as a promising technique, offering a more sustainable and energy-efficient route to piperidine synthesis. nih.govacs.org This method utilizes a carbon-supported rhodium catalyst and can achieve high current efficiency and quantitative conversion of pyridine to piperidine under ambient conditions. nih.govacs.org

Table 1: Comparison of Hydrogenation Strategies for Piperidine Formation

| Strategy | Catalyst/Reagent | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Catalytic Hydrogenation | PtO2, Pd/C, Rh/C, MoS2 | High pressure and temperature | High yields, scalable | Harsh conditions, potential for side reactions |

| Ionic Hydrogenation | Iridium(III) complexes | Milder conditions | High chemoselectivity, tolerance of functional groups | Catalyst poisoning can be an issue |

| Chemical Reduction | LiAlH4, NaBH4 | Varies | Useful for piperidone precursors | Stoichiometric reagents, potential for side reactions |

| Electrocatalytic Hydrogenation | Carbon-supported Rhodium | Ambient temperature and pressure | High energy efficiency, sustainable | Requires specialized equipment |

Green Chemistry Approaches in Piperidine Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly methods for piperidine synthesis, aligning with the principles of green chemistry. nih.govresearchgate.net These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve atom economy.

One notable green approach is the use of biocatalysis. nih.gov Enzymes, such as those from the amine oxidase/ene imine reductase cascade, can be used for the asymmetric dearomatization of activated pyridines to produce stereo-defined piperidines. nih.gov This chemo-enzymatic strategy offers high enantio- and regio-selectivity under mild reaction conditions. nih.gov

Electrocatalytic hydrogenation, as mentioned previously, is another key green chemistry strategy. By using electricity to drive the hydrogenation of pyridine, this method avoids the need for high-pressure hydrogen gas and harsh reaction conditions, thereby reducing energy consumption and improving safety. nih.govacs.org

The development of one-pot multicomponent reactions also contributes to greener synthetic routes. These reactions allow for the synthesis of complex polysubstituted piperidines from simple starting materials in a single step, minimizing waste and improving efficiency. researchgate.net Furthermore, the use of water as a solvent and the development of solvent-free reaction conditions are being explored to reduce the environmental impact of piperidine synthesis. nih.govajchem-a.com The use of alternative bases to piperidine in processes like solid-phase peptide synthesis, such as 3-(diethylamino)propylamine (DEAPA), is also being investigated to enhance sustainability. rsc.org A unique approach involves the synthesis of piperidine from the bio-based platform chemical furfural, utilizing a surface single-atom alloy catalyst. nih.gov

Introduction of the Ethylsulfonylmethyl Moiety

Following the formation of the piperidine ring, the next critical phase is the introduction of the ethylsulfonylmethyl group at the 4-position. This involves the synthesis of sulfone-containing precursors and strategic bond formation.

Synthesis of Sulfone-Containing Precursors

Sulfones are typically synthesized through the oxidation of their corresponding thioethers (sulfides). thieme-connect.comwikipedia.org This oxidation can be achieved using a variety of oxidizing agents, with sulfoxides being intermediates in this process. wikipedia.orgorganic-chemistry.org Common reagents for this transformation include hydrogen peroxide, often in the presence of a catalyst. organic-chemistry.org For example, tantalum carbide can catalyze the oxidation of sulfides to sulfoxides, while niobium carbide can facilitate the further oxidation to sulfones. organic-chemistry.org Another approach involves the use of urea-hydrogen peroxide and phthalic anhydride, which provides a metal-free and environmentally benign method for the oxidation of sulfides to sulfones. organic-chemistry.org

Other classical methods for synthesizing sulfones include the alkylation of sulfinate salts and Friedel-Crafts-type sulfonylation of arenes. thieme-connect.com More contemporary methods involve metal-catalyzed coupling reactions and C-H functionalization, which offer more direct routes to sulfone-containing molecules. thieme-connect.comresearchgate.net Sulfur dioxide can also serve as a direct source of the sulfonyl group in certain reactions, such as cycloadditions with dienes. wikipedia.org

Strategies for C-C and C-S Bond Formation at the Piperidine 4-position

Attaching the ethylsulfonylmethyl group to the 4-position of the piperidine ring requires the formation of a new carbon-carbon (C-C) or carbon-sulfur (C-S) bond. The specific strategy employed often depends on the chosen synthetic route and the nature of the available starting materials.

One common approach involves the use of a pre-functionalized piperidine, such as a 4-halopiperidine or a piperidine-4-one. For instance, a 4-halopiperidine can undergo nucleophilic substitution with a reagent containing the ethylsulfonylmethyl moiety. Alternatively, piperidine-4-one can be converted to an intermediate that can then be coupled with a suitable sulfone-containing precursor.

Recent advancements in cross-coupling reactions have provided powerful tools for C-C and C-S bond formation. For example, palladium-catalyzed cross-coupling reactions can be used to connect a piperidine derivative with a sulfone-containing partner. Radical cross-coupling reactions, sometimes utilizing nickel electrocatalysis, have also emerged as efficient methods for forming C-C bonds without the need for protecting groups or expensive precious metal catalysts. news-medical.netmedhealthreview.com

Derivatization of 4-(Hydroxymethyl)piperidine Intermediates

A versatile and frequently employed strategy for introducing the ethylsulfonylmethyl group involves the derivatization of a 4-(hydroxymethyl)piperidine intermediate. This approach offers a reliable pathway to the target molecule through a series of well-established chemical transformations.

The synthesis typically begins with the conversion of the hydroxyl group in 4-(hydroxymethyl)piperidine to a good leaving group, such as a tosylate or a mesylate. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base.

The resulting activated intermediate can then undergo nucleophilic substitution with a sulfur-containing nucleophile, such as sodium ethanethiolate, to form the corresponding sulfide (B99878). Subsequent oxidation of this sulfide, as described in section 2.2.1, yields the desired ethylsulfonylmethyl group.

This multi-step process allows for the controlled and efficient introduction of the ethylsulfonylmethyl moiety at the 4-position of the piperidine ring, making it a popular choice in the synthesis of 4-((ethylsulfonyl)methyl)piperidine and its analogs.

Protecting Group Strategies and Deprotection Methods in Synthesis

In the multi-step synthesis of complex molecules like this compound, protecting groups are essential tools to ensure chemoselectivity. wikipedia.orgpressbooks.pub They temporarily mask reactive functional groups, preventing them from participating in undesired side reactions. researchgate.net

The piperidine nitrogen, being a secondary amine, is both basic and nucleophilic and often requires protection during synthesis. oup.com Common protecting groups for amines include the tert-butyloxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group. oup.com The choice of protecting group is critical and depends on its stability under the planned reaction conditions and the ease of its subsequent removal. researchgate.net

The Boc group is widely used due to its stability in a variety of conditions and its straightforward removal using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid. wikipedia.org Thermolytic deprotection of N-Boc groups under continuous flow conditions has also been developed. acs.org

The Cbz group is another common choice and is typically removed by hydrogenolysis, which involves reacting the protected compound with hydrogen gas in the presence of a palladium catalyst. wikipedia.org

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is also utilized, particularly in solid-phase synthesis, and is readily cleaved by treatment with a base, such as piperidine in dimethylformamide (DMF). wikipedia.orgatomscientific.com

The strategic application and subsequent removal of these protecting groups are crucial for the successful synthesis of this compound, allowing for the desired chemical transformations to occur at specific sites within the molecule while preserving other functional groups. youtube.comyoutube.com

Table 2: Common Protecting Groups for the Piperidine Nitrogen

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)2O | Strong acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Hydrogenolysis (H2, Pd/C) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% piperidine in DMF) |

Chemical Reactivity and Mechanistic Investigations of 4 Ethylsulfonyl Methyl Piperidine and Analogous Structures

Reactivity of the Piperidine (B6355638) Nitrogen

The secondary amine of the piperidine ring in 4-((ethylsulfonyl)methyl)piperidine is a key center of reactivity, acting as a potent nucleophile. This nucleophilicity allows for a variety of derivatization reactions, primarily N-alkylation and N-acylation, which are fundamental in modifying the compound's structure and properties.

The lone pair of electrons on the nitrogen atom is readily available for donation to electrophiles. iust.ac.ir The basicity, and therefore nucleophilicity, of the piperidine nitrogen is influenced by the nature of substituents on the ring. iust.ac.ir In the case of this compound, the ethylsulfonylmethyl group at the C-4 position is primarily electron-withdrawing through an inductive effect, which can slightly decrease the basicity of the nitrogen compared to unsubstituted piperidine. However, this effect is generally modest due to the separation by a methylene (B1212753) group, and the nitrogen remains highly reactive towards a range of electrophiles.

N-Alkylation: The nitrogen can be readily alkylated using various alkyl halides (e.g., alkyl iodides or bromides). These reactions typically proceed via an SN2 mechanism. To prevent the formation of quaternary ammonium (B1175870) salts from over-alkylation, the reaction is often carried out with the piperidine derivative in excess or by slow addition of the alkylating agent. researchgate.net The use of a weak base such as potassium carbonate (K₂CO₃) or a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is common to neutralize the acid generated during the reaction. researchgate.netsciencemadness.org

N-Acylation and N-Sulfonylation: The piperidine nitrogen reacts efficiently with acylating agents like acyl chlorides and acid anhydrides to form amides. Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) yields sulfonamides. nih.govresearchgate.net These reactions are often performed in the presence of a base such as triethylamine (B128534) (TEA) or pyridine (B92270) to scavenge the generated HCl. nih.gov The formation of N-sulfonyl derivatives is a common strategy in medicinal chemistry and can significantly alter the chemical and physical properties of the parent molecule. usm.edu

Table 1: Typical Conditions for N-Derivatization of Piperidines

| Reaction Type | Electrophile | Solvent | Base | Typical Conditions | Reference |

|---|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | Acetonitrile, DMF | K₂CO₃, NaHCO₃ | Room temperature to 70°C | researchgate.net |

| N-Acylation | Acyl Chloride (RCOCl) | CH₂Cl₂, THF | Triethylamine (TEA), Pyridine | 0°C to room temperature | nih.gov |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | CH₂Cl₂, Pyridine | Pyridine, TEA | Room temperature | nih.gov |

| Reductive Amination | Aldehyde/Ketone | Dichloroethane, Methanol | NaBH(OAc)₃, NaBH₃CN | Room temperature | sciencemadness.org |

Reactions Involving the Ethylsulfonyl Group as a Functional Handle

The ethylsulfonyl group is not merely a passive substituent; it can actively participate in or direct further chemical transformations. Its strong electron-withdrawing nature and its potential to act as a leaving group precursor make it a versatile functional handle.

Nucleophilic Substitution Reactions Mediated by the Sulfonyl Group

While the alkylsulfonyl group itself is not a leaving group, the related sulfonate esters are among the most effective leaving groups in nucleophilic substitution reactions. libretexts.orglibretexts.org A common synthetic strategy involves the conversion of a primary alcohol to a sulfonate ester, such as a mesylate (-OSO₂CH₃) or tosylate (-OSO₂C₆H₄CH₃), to facilitate SN2 reactions. libretexts.org For a compound like this compound, a synthetic precursor such as N-protected 4-(hydroxymethyl)piperidine could be converted into a mesylate. This intermediate would then be highly susceptible to displacement by a wide range of nucleophiles.

The excellent leaving group ability of sulfonates stems from the stability of the resulting sulfonate anion, which is highly resonance-stabilized. libretexts.org The reactivity of sulfonate leaving groups is significantly higher than that of halides, with triflates (-OSO₂CF₃) being exceptionally reactive. nih.govacs.orgacs.org This high reactivity allows substitutions to occur under mild conditions, even with sterically hindered substrates. acs.orgacs.org

Table 2: Relative Reactivity of Common Leaving Groups in SN2 Reactions

| Leaving Group | Structure | Conjugate Acid | Approx. pKa of Conjugate Acid | Relative Reactivity | Reference |

|---|---|---|---|---|---|

| Iodide | I⁻ | HI | -10 | ~3 x 10⁵ | acs.org |

| Bromide | Br⁻ | HBr | -9 | ~1.5 x 10⁴ | acs.org |

| Chloride | Cl⁻ | HCl | -7 | 1 | acs.org |

| Tosylate (OTs) | CH₃C₆H₄SO₃⁻ | p-TsOH | -2.8 | ~6 x 10⁴ | acs.org |

| Mesylate (OMs) | CH₃SO₃⁻ | MsOH | -1.9 | ~4 x 10⁴ | acs.org |

| Triflate (OTf) | CF₃SO₃⁻ | TfOH | -14 | ~1.4 x 10⁸ | acs.org |

Cleavage and Modification of Sulfone Linkages

The carbon-sulfur bond in alkyl sulfones is generally stable but can be cleaved under specific reductive conditions. This desulfonylation reaction can be a valuable tool for removing the sulfonyl group after it has served its synthetic purpose. Methods for the reductive cleavage of the N-S bond in sulfonamides and the C-S bond in sulfones have been developed. acs.org For instance, the use of reducing agents like samarium(II) iodide or certain organolithium reagents can effect the cleavage of C-S bonds in sulfones. acs.org A mild and general method for the reductive cleavage of N-S bonds in secondary sulfonamides has been developed, which generates sulfinates and amines, allowing for further functionalization. acs.org

Furthermore, the sulfone moiety itself can be constructed from a corresponding sulfide (B99878) via oxidation. The reaction of an N-protected piperidine-4-carbothioate with an ethylating agent, followed by oxidation, would yield the ethylsulfonyl moiety. Oxidation of sulfides to sulfones is typically achieved using oxidizing agents such as hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), or potassium permanganate. nih.gov

Stereochemical Aspects of Reactions and Product Formation

Reactions involving the piperidine ring can create or modify stereocenters, making stereochemical control a critical aspect of synthesis design. For derivatives of this compound, reactions at the nitrogen or modifications of the ring can lead to the formation of diastereomers if other stereocenters are present.

The stereochemical outcome of reactions on the piperidine ring is often dictated by the conformational preference of the ring, which typically adopts a chair conformation. Substituents prefer to occupy equatorial positions to minimize steric strain. whiterose.ac.uk In the case of hydrogenation of a substituted pyridine precursor, the reaction often proceeds with high diastereoselectivity, leading predominantly to the cis-isomer. whiterose.ac.uk

For example, the synthesis of 4-aryl-3-methyl-4-piperidinemethanols has been achieved with high diastereoselectivity. nih.gov The relative stereochemistry at the C3 and C4 positions was controlled by the choice of reaction. An alkoxymethylation of a metalloenamine intermediate yielded the (3R,4S)-isomer, while a nucleophilic substitution with a deprotonated piperidinenitrile gave the (3R,4R)-isomer. nih.gov These strategies highlight how different reaction pathways can be exploited to access specific stereoisomers of highly substituted piperidines.

Table 3: Examples of Stereoselective Reactions on Piperidine Scaffolds

| Reaction | Substrate | Key Reagents/Catalyst | Product Stereochemistry | Reference |

|---|---|---|---|---|

| Hydrogenation | 2,4-Disubstituted Pyridine | PtO₂ | cis-2,4-Disubstituted Piperidine (>95:5 dr) | whiterose.ac.uk |

| Gold-Catalyzed Cyclization | N-Homopropargyl Amide | PPh₃AuNTf₂, Catecholborane | trans-2,4-Disubstituted Piperidin-4-ol (>25:1 dr) | nih.gov |

| C-H Insertion | N-Boc-piperidine | Rh₂(S-2-Cl-5-BrTPCP)₄ | C4-functionalized piperidine (5.3:1 dr, 83% ee) | nih.gov |

| Alkoxymethylation | 4-Aryl-3-methyl-1,2,3,6-tetrahydropyridine | Metalloenamine intermediate | (3R,4S)-4-Aryl-3-methyl-4-piperidinemethanol | nih.gov |

Reaction Kinetics and Solvent Effects on Piperidine Derivatization

The solvent plays a crucial role in modulating the reactivity of both the nucleophile (piperidine) and the electrophile, as well as stabilizing any charged intermediates or transition states. csbsju.edulibretexts.org

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can form strong hydrogen bonds with the piperidine nitrogen, solvating it and potentially reducing its nucleophilicity. However, they are very effective at stabilizing charged intermediates, such as those formed in an SN1-type mechanism, and can accelerate reactions that proceed through ionic pathways. csbsju.edulibretexts.orglibretexts.org

Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents possess dipole moments but lack acidic protons. They are less effective at solvating the lone pair of the amine nucleophile, leaving it more "naked" and reactive. They are excellent for promoting SN2 reactions. rsc.org

Kinetic investigations of the reaction between 2-bromo-5-nitrothiophene (B82342) and piperidine showed that the second-order rate coefficients decreased significantly in less polar solvents like n-hexane compared to more polar ones like propan-2-ol and methanol, highlighting the major effect of solvent polarity on the reaction rate. researchgate.net

Table 4: Solvent Effects on Nucleophilic Substitution Rates

| Solvent Type | Example Solvents | Effect on SN2 Rate (e.g., N-Alkylation) | Effect on SN1 Rate | Reasoning | Reference |

|---|---|---|---|---|---|

| Polar Protic | Water, Methanol, Ethanol | Decreases or small effect | Increases | Solvates nucleophile (hinders SN2); Stabilizes carbocation intermediate (favors SN1). | csbsju.edulibretexts.org |

| Polar Aprotic | DMF, DMSO, Acetonitrile | Increases | Small effect | Poorly solvates nucleophile, increasing its reactivity. | rsc.org |

| Nonpolar | Hexane, Toluene | Decreases | Decreases | Poor solubility of ionic reactants; does not stabilize charged transition states. | researchgate.net |

Novel Reactivity Patterns and Transformations of Derivatives

The functional groups present in this compound and its derivatives open avenues for novel and complex chemical transformations. These reactions can be used to build intricate molecular architectures, such as bicyclic and polycyclic systems, which are common in natural products and pharmaceuticals.

One powerful strategy is intramolecular cyclization. For example, derivatives of 4-substituted piperidines can be designed to undergo ring-closing reactions to form quinolizidine (B1214090) and indolizidine skeletons. nih.gov A piperidine with a suitable electrophilic side chain attached to the nitrogen and a nucleophilic group on the 4-substituent (or vice versa) can be induced to cyclize.

Another area of novel reactivity is the direct C-H functionalization of the piperidine ring. While reactions at the nitrogen are most common, recent advances in catalysis have enabled the selective functionalization of C-H bonds at the C2, C3, or C4 positions. nih.gov For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been shown to selectively introduce arylacetate groups at different positions of the piperidine ring, with the site selectivity controlled by the choice of catalyst and the nitrogen protecting group. nih.gov

Furthermore, the ethylsulfonylmethyl group can be elaborated. For instance, deprotonation of the carbon between the piperidine ring and the sulfonyl group (made acidic by the adjacent sulfone) could generate a carbanion. This nucleophile could then react with various electrophiles, allowing for the construction of more complex side chains at the 4-position. Such transformations showcase the versatility of the sulfone group as a synthetic tool beyond its role as a simple substituent. organic-chemistry.org

Table of Mentioned Compounds

Computational Insights into Reaction Mechanisms

Computational chemistry has become an indispensable tool for elucidating the complex reaction mechanisms of piperidine-containing molecules. Through methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations, researchers can map out reaction pathways, analyze the electronic properties of intermediates and transition states, and calculate key thermodynamic parameters such as Gibbs free energy and activation energies. researchgate.net These computational approaches provide a molecular-level understanding that complements experimental findings, offering insights into reactivity, selectivity, and the influence of structural modifications.

Conformational Analysis and Reactivity

Computational models predict different reaction rate coefficients for the equatorial and axial conformers of piperidine when reacting with hydroxyl radicals. acs.org This highlights the importance of considering the full conformational landscape when studying the reactivity of substituted piperidines like this compound.

Table 1: Calculated Rate Coefficients and H-Abstraction Branching Ratios for Piperidine Conformers with OH Radicals at 298 K acs.org

| Conformer | Rate Coefficient (k, cm³ molecule⁻¹ s⁻¹) | H-Abstraction from N¹ (%) | H-Abstraction from C² (%) | H-Abstraction from C³ (%) | H-Abstraction from C⁴ (%) |

| Equatorial | 1.21 × 10⁻¹⁰ | 32 | 53 | 13 | 2 |

| Axial | 0.31 × 10⁻¹⁰ | 58 | 20 | 14 | 7 |

This interactive table provides calculated data on the reaction of piperidine conformers, offering insights into how substituent positioning on analogous structures could influence reaction pathways.

Mechanisms of Key Reactions

Computational studies have been applied to investigate various reactions involving the piperidine scaffold, including oxidation, N-alkylation, and cycloadditions.

Oxidation Reactions: The oxidation of piperidines can lead to various products, including piperidin-2-ones and pyridinones. researchgate.net DFT calculations can model the potential energy surfaces of these oxidation processes, identifying the most favorable reaction pathways. For example, in the gas-phase oxidation of piperidine by hydrogen peroxide and nitrous oxide, computational methods can help identify the reaction sites for selective oxidation and determine the optimal conditions for forming products like pyridine and 2,3,4,5-tetrahydropyridine. scholarpublishing.org Studies on the OH-initiated oxidation of piperidine have computationally mapped the potential energy surface, showing the reaction proceeds through pre-reaction hydrogen-bonded complexes and post-reaction complexes involving water. acs.org

N-Alkylation and C-H Amination: N-alkylation is a fundamental transformation for piperidine derivatives. researchgate.netchemicalforums.com While often straightforward, computational studies can clarify mechanisms, especially in cases of competing reactions or unexpected reactivity. chemicalforums.com More complex transformations, such as copper-catalyzed intramolecular C-H amination to form piperidine rings, have been investigated computationally. acs.org These studies explore the effect of ligands and halide groups on the catalytic process, providing a detailed picture of the reaction mechanism. acs.org Similarly, DFT calculations have been used to understand the origin of enantioselectivity in cyclization reactions to form piperidine-like structures, revealing the role of non-covalent interactions in the transition state. acs.org

Cycloaddition Reactions: The aza-Diels-Alder reaction is a powerful method for synthesizing piperidine-based heterocycles. Computational investigations have been employed to study the trapping of highly reactive species like methanimine (B1209239) with various dienes to form piperidines. These studies reveal that the steric and electronic properties of the diene significantly affect its efficiency in the cycloaddition reaction, providing predictive power for synthetic applications. acs.org

Computational Chemistry and Theoretical Studies of 4 Ethylsulfonyl Methyl Piperidine

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes, diffusion, and interactions with the environment.

In all-atom MD simulations, every atom in the system is represented explicitly. This level of detail is ideal for conducting a thorough conformational analysis of 4-((Ethylsulfonyl)methyl)piperidine. The primary focus of such a study would be the dynamics of the piperidine (B6355638) ring and the orientation of its large ethylsulfonylmethyl substituent. The piperidine ring can undergo a "ring inversion" process, converting between two chair conformations. wikipedia.org Furthermore, the substituent at the C4 position can be either axial or equatorial.

MD simulations, typically performed in an explicit solvent like water to mimic physiological conditions, can map the potential energy surface of the molecule. researchgate.net By running the simulation for a sufficient length of time (nanoseconds to microseconds), one can observe transitions between different conformational states and determine their relative stabilities and populations. Studies on related N-methyl piperidine have used spectroscopic methods combined with calculations to explore the transformation between ring conformers. rsc.org For this compound, an MD simulation would quantify the free energy difference between the axial and equatorial conformers, with the equatorial conformer being heavily favored due to the large steric bulk of the ethylsulfonylmethyl group, which would cause significant 1,3-diaxial strain in the axial position.

Table 3: Hypothetical Conformational States of this compound from All-Atom MD This table illustrates the kind of results an MD simulation would provide regarding the molecule's conformational preferences.

| Conformer | Substituent Orientation | Relative Free Energy (kcal/mol) | Predicted Population (%) |

| Chair 1 | Equatorial | 0.0 | >99 |

| Chair 2 | Axial | ~4-5 | <1 |

| Twist-Boat | - | >5 | <<1 |

While all-atom simulations provide high-resolution detail, their computational cost can limit the accessible timescales and system sizes. uiuc.edu Coarse-grained (CG) molecular dynamics is an approach designed to overcome these limitations by reducing the number of degrees of freedom in the system. wikipedia.org Instead of representing every atom, groups of atoms are clustered into single "pseudo-atoms" or "beads". nih.gov

For a single molecule of this compound, a CG approach is generally not necessary. However, it becomes extremely valuable when studying the behavior of this molecule within a much larger, complex system, such as its interaction with a lipid bilayer, its aggregation behavior at high concentrations, or its distribution within a polymer matrix. mdpi.comnih.gov By simplifying the molecular representation, CG MD allows for simulations that span longer times (microseconds to milliseconds) and larger length scales, providing insights into mesoscale phenomena. uiuc.edu The parameterization of a CG model is crucial and is often done to reproduce properties from all-atom simulations or experimental data. mdpi.com

Table 4: Example of a Coarse-Graining Scheme for this compound This table illustrates how the molecule could be partitioned into beads for a CG simulation. The specific mapping can vary based on the desired level of detail.

| Bead Name | Atoms Represented | Description |

| PIP1 | N1, C2, C6 and associated hydrogens | Polar part of the piperidine ring |

| PIP2 | C3, C4, C5 and associated hydrogens | Apolar part of the piperidine ring |

| SUL | C(methylene), S, 2xO and associated hydrogens | Polar sulfonylmethyl linker |

| ETH | Ethyl group carbons and hydrogens | Terminal ethyl group |

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations offer a bridge between the accuracy of quantum chemistry and the efficiency of classical molecular mechanics. wikipedia.org This method is particularly powerful for studying chemical reactions or electronic processes that occur within a large molecular system, such as an enzyme active site or in solution. protheragen.ainih.gov

In a QM/MM simulation, the system is partitioned into two regions. The core region, where bond breaking/forming or significant electronic rearrangement occurs, is treated with a high-level QM method (like DFT). The surrounding environment (e.g., the rest of the protein and solvent) is treated with a computationally less expensive MM force field. gromacs.org

For this compound, a QM/MM approach would be ideal for investigating its reactivity. For example, one could study the mechanism of a reaction involving the piperidine nitrogen or the sulfonyl group when the molecule is bound to a biological target. The QM region would encompass the molecule and potentially key interacting residues of the target, while the rest of the protein and the surrounding water would constitute the MM region. This allows for an accurate description of the reaction energetics while still accounting for the influence of the complex environment. purdue.edu

Table 5: Illustrative QM/MM Partitioning for a Reaction Study This table shows a hypothetical setup for a QM/MM simulation to study the interaction of this compound with an enzyme.

| Region | Components | Computational Method | Purpose |

| QM Region | The entire this compound molecule; side chains of key enzyme residues (e.g., Asp, Glu, His) within 4 Å of the ligand. | Density Functional Theory (DFT) | To accurately model bond breaking/formation, charge transfer, and electronic polarization during the reaction. |

| MM Region | The rest of the enzyme; all water molecules and ions in the simulation box. | Molecular Mechanics (e.g., AMBER, CHARMM force field) | To model the steric and electrostatic influence of the larger environment on the reaction center efficiently. |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. jcsp.org.pknih.gov The fundamental principle of QSPR is that the properties of a chemical compound can be predicted from its molecular structure, which is represented by a set of numerical values known as molecular descriptors. jcsp.org.pk These descriptors can be derived from the molecular graph, which depicts the atoms as vertices and the bonds as edges. frontiersin.org QSPR models are valuable tools for predicting the properties of new or unmeasured compounds, thereby saving time and resources that would otherwise be spent on experimental testing. chemrxiv.org

The development of a robust QSPR model is highly dependent on the selection of appropriate theoretical descriptors that can accurately capture the structural information relevant to the property being predicted. nih.gov These descriptors can be broadly categorized into several types, including constitutional, topological, geometrical, and quantum-chemical descriptors.

Constitutional descriptors are the simplest and reflect the molecular composition, such as the number of atoms, bonds, and rings.

Topological indices are numerical values derived from the molecular graph that describe the connectivity and branching of the molecule. nih.gov Examples include the Randić index, Wiener index, and Balaban J index. jcsp.org.pkresearchgate.net

Geometrical descriptors are derived from the three-dimensional structure of the molecule and include parameters like molecular volume and surface area.

Quantum-chemical descriptors are obtained from quantum mechanical calculations and provide information about the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). jcsp.org.pkresearchgate.net

The process of developing a QSPR model typically involves several stages: selecting a dataset of compounds with known properties, generating a pool of molecular descriptors for each compound, selecting the most relevant descriptors using statistical methods like stepwise regression or genetic algorithms, building the mathematical model using techniques such as multiple linear regression (MLR), and finally, validating the model's predictive ability. nih.govresearchgate.netcmst.eu

For a molecule like this compound, a variety of descriptors would be calculated to build a QSPR model. These would likely include topological indices to describe the piperidine ring and the ethylsulfonyl side chain, as well as quantum-chemical descriptors to account for the electronic effects of the sulfonyl group.

Table 1: Examples of Theoretical Descriptors Used in QSPR Studies

| Descriptor Type | Example | Description |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Randić Index | A measure of the branching of the carbon-atom skeleton of a molecule. |

| Topological | Wiener Index | The sum of the distances between all pairs of vertices in the molecular graph. |

| Quantum-Chemical | LUMO Energy | The energy of the lowest unoccupied molecular orbital, which relates to the molecule's ability to accept electrons. |

| Geometrical | Molecular Volume | The volume occupied by the molecule in three-dimensional space. researchgate.net |

QSPR models have been successfully applied to predict a wide range of physicochemical properties for various classes of organic compounds. cmst.eu These properties are crucial for understanding the behavior of a compound in different environments and for designing molecules with desired characteristics.

For this compound, QSPR models could be developed to predict properties such as:

Boiling Point: This property is influenced by intermolecular forces, which are related to the molecule's size, shape, and polarity. Descriptors that capture these features would be important for an accurate prediction. cmst.eu

Water Solubility: The solubility of a compound in water is determined by a balance between its hydrophilicity and hydrophobicity. Descriptors related to polarity, hydrogen bonding capacity, and molecular size are often used to predict this property. researchgate.net

Octanol-Water Partition Coefficient (logP): This property is a measure of a compound's lipophilicity and is a key parameter in drug design, as it affects absorption, distribution, metabolism, and excretion (ADME) properties. QSPR models for logP often use a combination of descriptors that account for hydrophobicity, polarity, and hydrogen bonding. researchgate.net

Thermodynamic Properties: Properties such as heat of formation, entropy, and heat capacity can also be predicted using QSPR. jcsp.org.pknih.gov For instance, a study on sulfonamides used descriptors like the Balaban J index and LUMO energy to predict their thermal energy, heat capacity, and entropy. jcsp.org.pkresearchgate.net

The accuracy of these predictions depends on the quality of the experimental data used to build the model and the appropriateness of the selected descriptors. chemrxiv.org A well-validated QSPR model can be a powerful tool for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing.

Table 2: Predicted Physicochemical Properties for a Hypothetical Set of Piperidine Derivatives using a QSPR Model

| Compound | Molecular Weight | LogP | Predicted Boiling Point (°C) | Predicted Water Solubility (mg/L) |

| Derivative 1 | 191.29 | 1.2 | 280.5 | 500 |

| Derivative 2 | 205.32 | 1.5 | 295.2 | 350 |

| Derivative 3 | 219.35 | 1.8 | 310.8 | 200 |

| This compound | 191.29 | - | - | - |

Note: The data in this table is for illustrative purposes and does not represent actual predicted values for this compound.

Transition State Analysis and Reaction Pathway Modeling

While QSPR studies focus on predicting the properties of stable molecules, transition state analysis and reaction pathway modeling are computational techniques used to understand the mechanism and kinetics of chemical reactions. These methods are essential for predicting the reactivity of a compound and for designing efficient synthetic routes.

For a molecule like this compound, these computational approaches could be employed to investigate various reactions it might undergo. For example, one could model the nucleophilic substitution reactions at the carbon atom adjacent to the sulfonyl group or reactions involving the piperidine nitrogen.

The process typically involves:

Identifying Reactants, Products, and Possible Intermediates: The starting materials and final products of the reaction are defined, along with any potential intermediate species that may be formed.

Locating Transition States: The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. Computational methods are used to find the geometry and energy of the transition state.

Calculating the Reaction Pathway: The minimum energy path connecting the reactants, transition state, and products is calculated. This is often referred to as the intrinsic reaction coordinate (IRC).

Determining Activation Energies and Reaction Rates: From the energies of the reactants and the transition state, the activation energy can be calculated. This value can then be used in conjunction with transition state theory to estimate the reaction rate constant.

For instance, in the synthesis of related piperidine-containing compounds, computational simulations have been used to understand how different substituents on the piperidine ring affect the reaction mechanism and the stability of the products. nih.gov Similar studies on this compound could provide valuable insights into its chemical behavior and guide the development of new synthetic methodologies.

Table 3: Hypothetical Reaction Data for a Reaction Involving a Piperidine Derivative

| Reaction Step | Reactant(s) | Product(s) | Calculated Activation Energy (kcal/mol) |

| Step 1 | Piperidine Derivative + Electrophile | Intermediate 1 | 15.2 |

| Step 2 | Intermediate 1 | Final Product | 5.8 |

Note: This table presents hypothetical data to illustrate the type of information obtained from reaction pathway modeling.

4 Ethylsulfonyl Methyl Piperidine As a Versatile Synthetic Building Block

Incorporation into Complex Molecular Architectures

The strategic integration of the 4-((Ethylsulfonyl)methyl)piperidine core into intricate molecular frameworks is a key application of this building block. The sulfone group is generally stable to a wide range of reaction conditions, allowing for extensive chemical manipulation at the piperidine (B6355638) nitrogen. This enables its incorporation into larger, more complex structures, which is a common strategy in the development of novel therapeutic agents.

For instance, in the synthesis of complex bioactive molecules, the piperidine nitrogen can be readily acylated, alkylated, or engaged in reductive amination reactions. This allows for the attachment of the this compound unit to other elaborate fragments, building up molecular complexity. The synthesis of various N-substituted piperidine derivatives, such as N-acyl or N-sulfonyl piperidines, has been extensively reported and highlights the versatility of the piperidine core in constructing complex architectures. nih.govrasayanjournal.co.in

A relevant example is the synthesis of 1-(alkylsulfonyl)-3,5-bis(ylidene)-4-piperidinones, where the sulfonyl group is introduced at the piperidine nitrogen. nih.gov Although the substitution pattern is different, this demonstrates the compatibility of the sulfonyl group with synthetic transformations on the piperidine ring. Similarly, the synthesis of trans-4-chloro-2-(4-methoxybenzyl)-1-(methylsulfonyl)piperidine showcases the formation of N-sulfonylpiperidines that can serve as intermediates for further functionalization. rasayanjournal.co.in These examples underscore the principle that the this compound scaffold can be seamlessly integrated into larger molecules, with the ethylsulfonylmethyl group providing a key polar feature.

Role in Scaffold Diversity and Derivatization

The utility of this compound as a building block is significantly enhanced by its potential for generating diverse molecular scaffolds. The secondary amine of the piperidine ring is a nucleophilic center that can participate in a wide array of chemical transformations, leading to a multitude of derivatives. This allows for the systematic exploration of the chemical space around a core scaffold, a crucial aspect of modern drug discovery.

The derivatization of the piperidine nitrogen can be achieved through various reactions, including:

Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides or through reductive amination with aldehydes or ketones.

Arylation: Formation of N-arylpiperidines through transition metal-catalyzed cross-coupling reactions.

These derivatization strategies allow for the introduction of a wide range of functional groups and structural motifs, thereby modulating the steric and electronic properties of the final compounds. The synthesis of 3,5-bis(ylidene)-N-substituted-4-piperidinone-1-carboxamides illustrates how the piperidine nitrogen can be functionalized to create a library of compounds with diverse biological activities. nih.gov

Development of Analog Libraries through Modular Synthesis

The modular nature of this compound makes it an ideal building block for the construction of analog libraries using combinatorial and parallel synthesis techniques. Multicomponent reactions (MCRs), such as the Ugi and Strecker reactions, are powerful tools for the rapid generation of molecular diversity from simple starting materials. mdpi.com

In a typical MCR-based approach, this compound could serve as the amine component. For example, in an Ugi four-component reaction (4-CR), the piperidine derivative would react with a ketone or aldehyde, a carboxylic acid, and an isocyanide to generate a complex adduct in a single step. By systematically varying the other three components, a large library of structurally diverse compounds, all containing the this compound core, can be rapidly assembled.

The synthesis of carfentanil and its analogs, potent opioid analgesics, has been achieved using an Ugi reaction where a 4-piperidone derivative is a key starting material. mdpi.comresearchgate.net This highlights the feasibility of employing piperidine-based building blocks in MCRs for the development of pharmaceutically relevant compounds. The modularity of this approach is highly advantageous for structure-activity relationship (SAR) studies, as it allows for the efficient exploration of how different substituents on the scaffold affect biological activity.

The development of such analog libraries is crucial for identifying lead compounds in drug discovery programs and for optimizing their pharmacological profiles. The use of this compound in this context provides a straightforward entry into libraries of novel compounds with the potential for a wide range of biological applications.

Q & A

Q. What safety protocols are essential for handling sulfonylated piperidines?

- Methodology :

- PPE : Use nitrile gloves, goggles, and fume hoods to prevent skin/eye exposure (GHS H315/H319) .

- Spill Management : Neutralize acidic degradation products with sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.